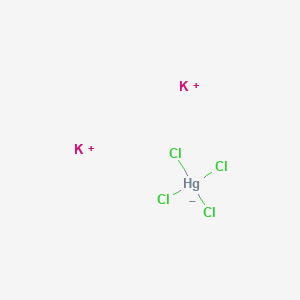
dipotassium;tetrachloromercury(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dipotassium;tetrachloromercury(2-): is an inorganic compound with the chemical formula K2[HgCl4] . It consists of potassium cations and tetrachloromercurate(II) anions. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of dipotassium;tetrachloromercury(2-) typically involves the reaction of mercuric chloride (HgCl2) with potassium chloride (KCl) in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the careful mixing of mercuric chloride and potassium chloride in large reactors, followed by crystallization and purification steps to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: dipotassium;tetrachloromercury(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The tetrachloromercurate(II) anion can undergo substitution reactions with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and zinc (Zn) are used.
Substitution: Ligands like ammonia (NH3) and thiocyanate (SCN-) are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state mercury compounds.
Reduction: Elemental mercury.
Substitution: Various substituted tetrachloromercurate(II) complexes.
Wissenschaftliche Forschungsanwendungen
dipotassium;tetrachloromercury(2-) has several scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in biological assays and studies involving mercury compounds.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of dipotassium;tetrachloromercury(2-) involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through the coordination of the tetrachloromercurate(II) anion with specific biological molecules. This interaction can lead to the inhibition or activation of certain biochemical pathways, depending on the context .
Vergleich Mit ähnlichen Verbindungen
Potassium tetraiodomercurate(II) (K2[HgI4]): Similar in structure but contains iodide ions instead of chloride ions.
Potassium tetrachloroplatinate(II) (K2[PtCl4]): Contains platinum instead of mercury and has different chemical properties and applications
Uniqueness: dipotassium;tetrachloromercury(2-) is unique due to its specific chemical structure and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial processes .
Eigenschaften
IUPAC Name |
dipotassium;tetrachloromercury(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Hg.2K/h4*1H;;;/q;;;;+2;2*+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRVPGLJKXQLQX-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Hg-2](Cl)(Cl)Cl.[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4HgK2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20582-71-2 |
Source


|
| Record name | Mercurate(2-), tetrachloro-, potassium (1:2), (T-4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020582712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercurate(2-), tetrachloro-, potassium (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













